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Compound of Interest

Compound Name: Rhenium bromide (ReBr3)

Cat. No.: B081350 Get Quote

For researchers, scientists, and drug development professionals, the validation of experimental

data with theoretical calculations is a critical step in materials science and drug discovery. This

guide provides a comparative analysis of experimental findings on Rhenium Tribromide (ReBr₃)

with data derived from Density Functional Theory (DFT) calculations, offering a clear overview

of the concordance between theory and experiment.

This guide focuses on the structural properties of ReBr₃, as comprehensive experimental data

on its vibrational and electronic properties are not readily available in the public domain. The

comparison highlights the power of DFT in predicting and validating the crystallographic

structure of inorganic compounds.

Structural Properties: A Comparative Analysis
The primary experimental technique for determining the crystal structure of solids is X-ray

Diffraction (XRD). For ReBr₃, experimental XRD data has established its crystal structure. DFT

calculations, on the other hand, provide a theoretical model of the crystal structure by solving

the Schrödinger equation for the electrons in the material. A comparison between the

experimental and DFT-calculated structural parameters serves as a fundamental validation of

the computational model.

Below is a table summarizing the experimental and DFT-calculated crystallographic data for

bulk ReBr₃.
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Parameter Experimental Value DFT Calculated Value

Crystal System Trigonal Trigonal

Space Group R-3m R-3m

Lattice Constant 'a' 10.651 Å 10.796 Å

Lattice Constant 'c' 21.302 Å 21.588 Å

Unit Cell Volume 2094.5 Å³ 2178.1 Å³

Note: Experimental data is sourced from the "Handbook of Inorganic Substances 2014". DFT

data is sourced from the Materials Project database.

The comparison reveals a good agreement between the experimental and DFT-calculated

values for the lattice constants of ReBr₃, with a deviation of approximately 1.36% for the 'a'

parameter and 1.34% for the 'c' parameter. This level of agreement is typical for DFT

calculations and validates the theoretical model's ability to reproduce the experimental

geometry of ReBr₃.

Experimental and Computational Protocols
A detailed understanding of the methodologies employed in both the experimental

determination and theoretical calculation of material properties is crucial for a critical evaluation

of the data.

Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental structural data for ReBr₃ was obtained through single-crystal X-ray

diffraction. This technique involves the following key steps:

Crystal Growth: High-quality single crystals of ReBr₃ are synthesized.

Data Collection: The crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to determine the

unit cell dimensions and the arrangement of atoms within the crystal lattice. The structural
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model is then refined to achieve the best possible fit to the experimental data.

Computational Protocol: Density Functional Theory
(DFT)
The DFT calculations for ReBr₃ were performed using the Vienna Ab initio Simulation Package

(VASP) as part of the Materials Project. The key aspects of the computational methodology

include:

Functional and Pseudopotentials: The Perdew-Burke-Ernzerhof (PBE) generalized gradient

approximation (GGA) functional was used to describe the exchange-correlation energy.

Projector Augmented Wave (PAW) pseudopotentials were employed to represent the

interaction between the core and valence electrons.

Plane-Wave Basis Set: A plane-wave basis set with a kinetic energy cutoff of 520 eV was

used to expand the electronic wavefunctions.

Brillouin Zone Integration: The Brillouin zone was sampled using a Monkhorst-Pack k-point

mesh to ensure accurate integration.

Structural Optimization: The atomic positions and lattice parameters were fully relaxed until

the forces on the atoms were below a certain threshold, ensuring that the calculated

structure corresponds to a minimum on the potential energy surface.

Workflow for Validating Experimental Findings with
DFT
The process of validating experimental data with DFT calculations follows a logical workflow.

The diagram below, generated using the DOT language, illustrates this process for the

structural validation of ReBr₃.
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Workflow for Validating Experimental Findings on ReBr3 with DFT Calculations

Experimental Workflow DFT Calculation Workflow

Synthesis of ReBr3

Single-Crystal X-ray Diffraction

Experimental Structural Data (Lattice Parameters, Space Group)

Comparison and Validation

Define Computational Parameters (Functional, Basis Set)

Perform DFT Geometry Optimization

Calculated Structural Data (Lattice Parameters, Space Group)

Conclusion on Model Accuracy

Click to download full resolution via product page

Caption: Workflow illustrating the comparison of experimental and DFT-calculated structural

data for ReBr₃.

Limitations and Future Directions
While the comparison of structural parameters shows good agreement, a more comprehensive

validation of the theoretical model for ReBr₃ would require experimental data for its vibrational

and electronic properties. The current literature lacks readily available experimental Raman

and infrared spectra, as well as measurements of the electronic band gap for solid ReBr₃.
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Future experimental work to characterize these properties would be invaluable for a more

rigorous assessment of the accuracy of DFT calculations in predicting the full physical and

chemical behavior of Rhenium Tribromide. Such data would enable a more detailed

comparison of properties like phonon frequencies and electronic band structure, providing

deeper insights for researchers in materials science and related fields.

To cite this document: BenchChem. [DFT Calculations for Rhenium Tribromide: A Validation
Guide Against Experimental Findings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081350#dft-calculations-to-validate-experimental-
findings-on-rebr3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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